
1-Methylindole;1,3,5-trinitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methylindole: and 1,3,5-trinitrobenzene are two distinct organic compounds with unique properties and applications. 1-Methylindole is an organic compound with the chemical formula C9H9N . It is a deep yellow viscous liquid with a strong unpleasant odor and is potentially toxic . 1,3,5-Trinitrobenzene is a pale yellow solid with the chemical formula C6H3N3O6 . It is highly explosive and is one of three isomers of trinitrobenzene .
Preparation Methods
1-Methylindole: can be synthesized through several methods. One common method involves the reaction of indole with methyl iodide in the presence of sodium amide in liquid ammonia . Another method involves the reaction of indole with methyl p-toluenesulfonate and anhydrous sodium carbonate in boiling xylene .
1,3,5-Trinitrobenzene: is typically produced by the decarboxylation of 2,4,6-trinitrobenzoic acid . It can also be prepared by nitrating m-dinitrobenzene or by heating 2,4,6-trinitrobenzoic acid or its sodium salt with water, alcohol, or dilute sodium carbonate .
Chemical Reactions Analysis
1-Methylindole: undergoes various chemical reactions, including oxidation, reduction, and substitution. It acts as a reactant for the preparation of polycyclic derivatives of indoles, bisindole derivatives, and pharmaceutically active 2-oxo-1-pyrrolidine analogues . Common reagents used in these reactions include methyl iodide, sodium amide, and anhydrous sodium carbonate .
1,3,5-Trinitrobenzene: forms charge-transfer complexes with electron-rich arenes and undergoes reduction to give 1,3,5-triaminobenzene, a precursor to phloroglucinol . It reacts violently with reducing agents, including hydrides, sulfides, and nitrides, and is an extremely powerful oxidizing agent .
Scientific Research Applications
1-Methylindole: is used in scientific research for the determination of association constants for electron-donor-acceptor complexes. It is also used as a reactant for the preparation of polycyclic derivatives of indoles, bisindole derivatives, and pharmaceutically active 2-oxo-1-pyrrolidine analogues . Additionally, it is used in the preparation of Positron Emission Tomography (PET) imaging agents of protein kinase C (PKC) and glycogen synthase kinase-3 (GSK-3) .
1,3,5-Trinitrobenzene: is primarily used as a high explosive compound for commercial mining and military applications . It has also been used as a narrow-range pH indicator, an agent to vulcanize natural rubber, and a mediating agent to mediate the synthesis of other explosive compounds .
Mechanism of Action
The mechanism of action of 1-Methylindole involves its interaction with various molecular targets and pathways. It acts as a reactant in the preparation of various derivatives, which may interact with specific enzymes or receptors in biological systems .
1,3,5-Trinitrobenzene: exerts its effects through its highly explosive nature. It forms charge-transfer complexes with electron-rich arenes and undergoes reduction to give 1,3,5-triaminobenzene . Its powerful oxidizing properties make it highly reactive with reducing materials .
Comparison with Similar Compounds
1-Methylindole: is similar to other methyl-substituted indoles, such as 2-methylindole, 5-methylindole, and 7-methylindole . These compounds share similar chemical structures and properties but differ in the position of the methyl group on the indole ring.
1,3,5-Trinitrobenzene: is one of three isomers of trinitrobenzene, the others being 1,2,3-trinitrobenzene and 1,2,4-trinitrobenzene . These isomers have similar chemical structures but differ in the positions of the nitro groups on the benzene ring1,3,5-Trinitrobenzene is more explosive than its isomers and is primarily used in high explosive applications .
Properties
CAS No. |
65306-79-8 |
|---|---|
Molecular Formula |
C15H12N4O6 |
Molecular Weight |
344.28 g/mol |
IUPAC Name |
1-methylindole;1,3,5-trinitrobenzene |
InChI |
InChI=1S/C9H9N.C6H3N3O6/c1-10-7-6-8-4-2-3-5-9(8)10;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h2-7H,1H3;1-3H |
InChI Key |
CGPGJGSAPCOJTB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=CC=CC=C21.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


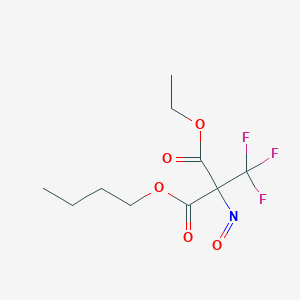

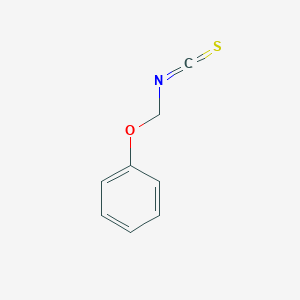
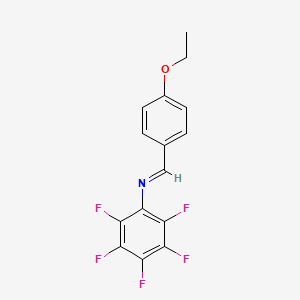
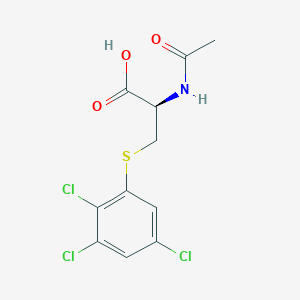

![3,3'-[(4-Methoxyphenyl)azanediyl]bis(1-phenylpropan-1-one)](/img/structure/B14487475.png)
![3,5a,9-Trimethyldecahydronaphtho[1,2-b]furan-8(4H)-one](/img/structure/B14487482.png)
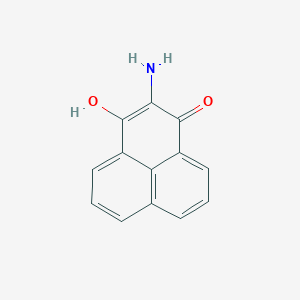
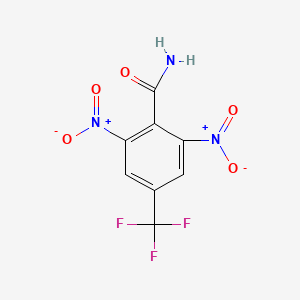
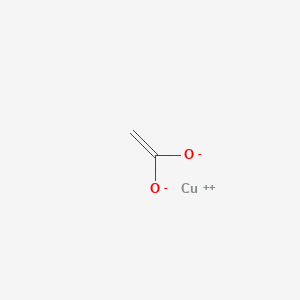

![[1-(Benzenesulfonyl)-1H-imidazol-2-yl]methanol](/img/structure/B14487515.png)

